REACTION_SMILES
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[CH2:15]([CH3:16])[c:17]1[cH:18][cH:19][c:20]([C:21](=[O:22])[Cl:23])[cH:24][cH:25]1.[NH2:1][c:2]1[c:3]([OH:8])[cH:4][cH:5][cH:6][cH:7]1.[cH:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1.[cH:9]1[cH:10][cH:11][n:12][cH:13][cH:14]1>>[NH:1]([c:2]1[c:3]([OH:8])[cH:4][cH:5][cH:6][cH:7]1)[C:21]([c:20]1[cH:19][cH:18][c:17]([CH2:15][CH3:16])[cH:25][cH:24]1)=[O:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1ccc(C(=O)Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CCc1ccc(C(=O)Nc2ccccc2O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |